molecular formula C12H17ClN2S2 B1170475 Hcl-phe-psi[CS-N]-thiazolidide CAS No. 184360-56-3

Hcl-phe-psi[CS-N]-thiazolidide

Cat. No. B1170475
CAS RN: 184360-56-3
M. Wt: 288.9 g/mol
InChI Key:
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Description

Hcl-phe-psi[CS-N]-thiazolidide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of research. This compound is a protease inhibitor that has been found to be effective in inhibiting the activity of several proteases, including dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Mechanism of Action

The mechanism of action of Hcl-phe-psi[CS-N]-thiazolidide involves the inhibition of protease activity. Specifically, this compound inhibits the activity of Hcl-phe-psi[CS-N]-thiazolidide by binding to the active site of the enzyme. This binding prevents the breakdown of incretin hormones, leading to increased levels of these hormones and improved glucose metabolism.
Biochemical and Physiological Effects
Hcl-phe-psi[CS-N]-thiazolidide has been found to have several biochemical and physiological effects. In addition to its effects on glucose metabolism, this compound has also been found to have anti-inflammatory and anti-fibrotic effects. These effects are thought to be due to the inhibition of protease activity, which can lead to the accumulation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Hcl-phe-psi[CS-N]-thiazolidide in lab experiments is its specificity for Hcl-phe-psi[CS-N]-thiazolidide. This specificity allows for the selective inhibition of this enzyme, without affecting other proteases. However, one limitation of using this compound is its potential toxicity. High concentrations of Hcl-phe-psi[CS-N]-thiazolidide have been found to be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Hcl-phe-psi[CS-N]-thiazolidide. One area of research is the development of more potent and selective inhibitors of Hcl-phe-psi[CS-N]-thiazolidide. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of diabetes and other metabolic disorders. Additionally, research on the anti-inflammatory and anti-fibrotic effects of Hcl-phe-psi[CS-N]-thiazolidide could lead to the development of new treatments for inflammatory and fibrotic diseases.

Synthesis Methods

Hcl-phe-psi[CS-N]-thiazolidide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the use of protecting groups and various reagents to achieve the desired product. The final product is obtained through purification and isolation using techniques such as column chromatography and recrystallization.

Scientific Research Applications

Hcl-phe-psi[CS-N]-thiazolidide has been found to have several potential applications in scientific research. One of the most significant applications of this compound is in the field of diabetes research. Hcl-phe-psi[CS-N]-thiazolidide is a protease that is involved in the breakdown of incretin hormones, which are important in the regulation of glucose metabolism. Inhibition of Hcl-phe-psi[CS-N]-thiazolidide activity by Hcl-phe-psi[CS-N]-thiazolidide has been found to increase the levels of these hormones, resulting in improved glucose tolerance and insulin sensitivity.

properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S2.ClH/c13-11(8-10-4-2-1-3-5-10)12(15)14-6-7-16-9-14;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFZJSNDYDEWDX-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C(=S)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCN1C(=S)[C@H](CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718686
Record name (2S)-2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hcl-phe-psi[CS-N]-thiazolidide

CAS RN

184360-56-3
Record name (2S)-2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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